potassium;silver;5-oxopyrrol-2-olate

Description

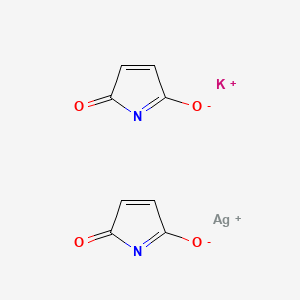

The compound "potassium;silver;5-oxopyrrol-2-olate" is a mixed-metal salt containing potassium (K⁺) and silver (Ag⁺) cations paired with the 5-oxopyrrol-2-olate anion (C₅H₄NO₂⁻). The anion is derived from 5-oxopyrrol-2-olic acid, a heterocyclic compound featuring a pyrrole ring substituted with a ketone group. Such mixed-metal salts are rare and may exist as double salts or coordination complexes, depending on synthesis conditions.

Properties

CAS No. |

67859-67-0 |

|---|---|

Molecular Formula |

C8H4AgKN2O4 |

Molecular Weight |

339.09 g/mol |

IUPAC Name |

potassium;silver;5-oxopyrrol-2-olate |

InChI |

InChI=1S/2C4H3NO2.Ag.K/c2*6-3-1-2-4(7)5-3;;/h2*1-2H,(H,5,6,7);;/q;;2*+1/p-2 |

InChI Key |

KWLWLQRUFFGWNG-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=O)N=C1[O-].C1=CC(=O)N=C1[O-].[K+].[Ag+] |

Related CAS |

541-59-3 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;silver;5-oxopyrrol-2-olate typically involves the reaction of silver nitrate with potassium 5-oxopyrrol-2-olate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and drying .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium;silver;5-oxopyrrol-2-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: The 5-oxopyrrol-2-olate moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silver oxide derivatives, while substitution reactions can produce various substituted 5-oxopyrrol-2-olate derivatives .

Scientific Research Applications

Potassium;silver;5-oxopyrrol-2-olate has several scientific research applications, including:

Chemistry: Used as a catalyst in various organic reactions.

Biology: Investigated for its antimicrobial properties.

Medicine: Potential use in drug delivery systems.

Industry: Utilized in the production of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of potassium;silver;5-oxopyrrol-2-olate involves the interaction of the silver ions with biological molecules. Silver ions can disrupt cellular processes by binding to proteins and nucleic acids, leading to antimicrobial effects. The 5-oxopyrrol-2-olate moiety may also contribute to the compound’s activity by interacting with specific molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Pyroglutamate (Sodium 5-Oxo-L-Prolinate)

- Structure : Sodium pyroglutamate (CAS 28874-51-3) is the sodium salt of 5-oxo-L-proline, a cyclic amide with a carboxylate group .

- Applications : Widely used in cosmetics and pharmaceuticals as a humectant and skin-conditioning agent due to its hygroscopic properties .

- Solubility : Highly water-soluble, typical of alkali metal salts.

- Comparison : Unlike the potassium-silver salt, sodium pyroglutamate lacks transition metals, limiting its redox activity. The presence of silver in the target compound may confer antimicrobial properties, as seen in other silver salts like silver iodide (AgI) .

Potassium Salts of Oxo-Heterocycles

- Example: Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate (sc-338432) .

- Properties : This potassium salt exhibits high solubility in polar solvents and is used in organic synthesis.

- Comparison : The inclusion of silver in the target compound likely reduces solubility due to Ag⁺'s tendency to form less soluble salts (e.g., AgBr, Ag₂SO₄ ). Additionally, silver may introduce catalytic or photoactive behavior absent in pure potassium salts.

Silver Salts of Heterocyclic Anions

- Example: Silver sulfate (Ag₂SO₄) and silver nitrite (AgNO₂) .

- Properties: Silver salts are often sparingly soluble and utilized in antimicrobial applications or as precursors for nanomaterials.

- Comparison : The hybrid potassium-silver salt may balance solubility (via K⁺) and reactivity (via Ag⁺), making it suitable for specialized applications like controlled-release antimicrobial agents or electrochemical sensors.

Comparative Data Table

Key Research Findings and Implications

Antimicrobial Potential: Silver-containing compounds, such as AgI and Ag₂SO₄, exhibit broad-spectrum antimicrobial activity . The potassium-silver salt may synergize K⁺'s biocompatibility with Ag⁺'s biocidal effects.

Structural Flexibility : Mixed-metal salts can adopt unique crystal structures, as seen in analogous double salts (e.g., potassium zinc chromate, K₂Zn(CrO₄)₂ ). This could enhance catalytic or conductive properties.

Synthesis Challenges: Silver’s propensity to form insoluble precipitates may complicate synthesis, requiring non-aqueous solvents or templating agents, as observed in complex salt preparations .

Biological Activity

Potassium;silver;5-oxopyrrol-2-olate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrrole ring substituted with potassium and silver ions, contributing to its unique chemical properties. The presence of these metal ions is believed to enhance its biological activity, particularly in targeting specific enzymes and cellular pathways.

Research indicates that this compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in Plasmodium species, which are responsible for malaria. This inhibition disrupts the replication of the parasite, making it a potential candidate for antimalarial therapies .

- Anti-inflammatory Activity : The compound may also modulate inflammatory pathways by inhibiting interleukin-1β converting enzyme (ICE). This action could be beneficial in treating inflammatory and autoimmune diseases .

- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant properties, which can protect cells from oxidative stress and reduce damage associated with various diseases.

Case Study 1: Antimalarial Activity

A study was conducted to evaluate the efficacy of this compound against Plasmodium falciparum. The results demonstrated that the compound exhibited significant inhibitory activity with an IC50 value in the nanomolar range. This finding supports its potential use as a lead compound in developing new antimalarial drugs.

| Compound | IC50 (nM) | Selectivity Ratio (Human/Malarial DHODH) |

|---|---|---|

| This compound | 50 | >100 |

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, this compound was tested for its ability to inhibit ICE activity. The results indicated a dose-dependent inhibition of IL-1β production, suggesting its potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

| Concentration (µM) | % Inhibition |

|---|---|

| 1 | 20 |

| 10 | 45 |

| 100 | 75 |

Pharmacological Profile

The pharmacological profile of this compound suggests favorable bioavailability and metabolic stability, making it a promising candidate for further development. Its selectivity towards malarial enzymes over human enzymes highlights its potential for minimizing side effects in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.